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Compound of Interest

JWH 018 N-(5-bromopentyl)
Compound Name:

analog
CAS No.: 1445578-62-0
Cat. No.: B585078

Get Quote

Introduction & Compound Profile

The JWH 018 N-(5-bromopentyl) analog (Item No. 11047, Cayman Chemical) is a synthetic
cannabinoid and a structural derivative of JWH-018. Structurally, it replaces the terminal methyl
group of the pentyl chain with a bromine atom.

While JWH-018 is a potent agonist at both CB
and CB

receptors, the 5-bromopentyl analog serves a distinct role in pharmacological research:

 Structure-Activity Relationship (SAR) Probe: It allows researchers to investigate the "halogen
effect" on the hydrophobic binding pocket of the cannabinoid receptor. Large, lipophilic
halogens (like bromine) at the

-position of the alkyl chain often modulate affinity and metabolic stability compared to the
parent alkyl or
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-fluorinated analogs (e.g., AM-2201).

» Synthetic Intermediate: The terminal alkyl bromide is a versatile electrophile, making this
compound a critical precursor for synthesizing radioligands (e.g., via

F substitution for PET imaging) or "click" chemistry probes.

Chemical Properties & Handling[1][2]

e Formal Name: [1-(5-bromopentyl)-1H-indol-3-yl]-1-naphthalenyl-methanone[1][2]
e Molecular Formula: C

H
BrNO[1]

e Solubility: Soluble in DMSO (~10 mg/mL) and DMF (~30 mg/mL).[1] Low aqueous solubility.

 Stability: The alkyl bromide moiety is susceptible to hydrolysis and nucleophilic attack. Avoid
protic solvents (methanol/ethanol) for long-term storage to prevent solvolysis. Store neat or
in DMSO at -20°C. Protect from light to prevent debromination.

Signaling Pathway Visualization

Before detailing the protocols, it is critical to visualize the canonical signaling pathway activated
by this compound. As a cannabimimetic, it acts primarily through G

G

-coupled GPCRs.

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.caymanchem.com/product/11047/jwh-018-n-5-bromopentyl-analog
https://cdn.caymanchem.com/cdn/insert/18578.pdf
https://www.caymanchem.com/product/11047/jwh-018-n-5-bromopentyl-analog
https://www.caymanchem.com/product/11047/jwh-018-n-5-bromopentyl-analog
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

JWH 018
N-(5-bromopentyl)

CB1/CB2
Receptor

Activation /Exchange for GDP

Gi/o Protein
(Heterotrimeric)

I
I
Inhibition (-) :Dissociation Activation (+)

Adenylyl Cyclase ERK/MAPK
(AC) Phosphorylation
I
I
IReduction

[ cAMP Levels j

Click to download full resolution via product page

Figure 1: Canonical G

IG

signaling pathway. The JWH analog binds the receptor, triggering GDP-GTP exchange, which
inhibits Adenylyl Cyclase (reducing cCAMP) and activates downstream kinases.

Protocol A: Membrane Preparation & Radioligand
Binding
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Objective: Determine the binding affinity (

) of the JWH 018 N-(5-bromopentyl) analog at hCB
and hCB

receptors.

Materials

e Membranes: HEK293 or CHO cells stably overexpressing hCB

or hCB

» Radioligand: [
H]CP-55,940 (Specific Activity: 100-180 Ci/mmol).
e Assay Buffer: 50 mM Tris-HCI (pH 7.4), 5 mM MgCl

, 2.5 mM EDTA, 0.5 mg/mL fatty-acid-free BSA (critical to prevent ligand adsorption to
plastic).

Experimental Workflow

e Compound Prep: Dissolve JWH 018 N-(5-bromopentyl) analog in 100% DMSO to 10 mM.
Serially dilute in DMSO to create 100x stocks (Final assay range: 10 pM to 10

M).
 Incubation Setup: In 96-well polypropylene plates (siliconized preferred), add:
o Total Binding: 145

L Membrane suspension (5-10
g protein/well) + 5

L Vehicle (1% DMSO final).
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o Non-Specific Binding (NSB): 145
L Membrane + 5
L unlabeled CP-55,940 (10
M final).

o Experimental: 145

L Membrane + 5
L JWH analog (varying concentrations).
e Reaction Start: Add 50
L[
H]CP-55,940 (Final concentration: ~0.5-1.0 nM, close to its
).

o Equilibrium: Incubate for 90 minutes at 30°C.

e Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.
Wash 3x with ice-cold wash buffer (50 mM Tris-HCI, pH 7.4, 0.5 mg/mL BSA).

» Detection: Add liquid scintillation cocktail and count radioactivity.

Data Analysis

Calculate

using the Cheng-Prusoff equation:
Where

is the radioligand concentration and
is the dissociation constant of [

H]CP-55,940.
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Protocol B: Functional [ SJGTP S Binding Assay

Objective: Assess the intrinsic efficacy (

) and potency (

) of the analog. This assay measures the direct activation of G-proteins, the most proximal
functional event.

Rationale

Because JWH analogs are often full agonists, they stimulate high levels of GDP-GTP
exchange. We use [

S|GTP
S, a non-hydrolyzable GTP analog, which accumulates on activated G

subunits.

Workflow Visualization

Membrane Prep o | Add JWH Analog » | Add [35S]GTPU03B3S - Incubate o | Filter & Wash o | Scintillation
+ GDP (10-50 u00B5M) = (Agonist) (0.1 nM) "1 30°C, 60 min = (GF/B) "1 counting

A

Click to download full resolution via product page
Figure 2: Step-by-step workflow for the GTP

S functional assay.

Detailed Steps

o Buffer: 50 mM Tris-HCI (pH 7.4), 3 mM MgCl

, 0.2 mM EGTA, 100 mM NacCl, 0.1% BSA.

o GDP Loading (Critical): Pre-incubate membranes (10

g/well ) with GDP (10-50

© 2026 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b585078/docs?utm_src=pdf-body-img#technical-guide-in-vitro-characterization-of-jwh-018-n-5-bromopentyl-analog
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

M) for 15 minutes. Note: High GDP lowers basal noise, essential for detecting agonist
stimulation.

e Agonist Addition: Add JWH 018 N-(5-bromopentyl) analog (10 concentrations).
 |sotope Addition: Add [

S|GTP
S (~0.1 nM final).

¢ |ncubation: 60 minutes at 30°C.

Termination: Filter and wash as in Protocol A.

Protocol C: cAMP Inhibition Assay (TR-FRET)

Objective: Verify downstream signaling. Since CB

/CB
are G

-coupled, agonists should inhibit Forskolin-stimulated cAMP production.[3][4]

Method: TR-FRET (Time-Resolved Fluorescence
Resonance Energy Transfer)

e Cells: CHO-hCB

cells (living cells preferred over membranes for cyclase assays).

» Reagents: Forskolin (to raise basal cAMP), IBMX (phosphodiesterase inhibitor), Europium-
cryptate labeled cAMP antibody, d2-labeled cAMP analog.

Protocol Steps

o Cell Plating: Plate 5,000 cells/well in a 384-well low-volume white plate.

¢ Stimulation Buffer: HBSS + 500
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M IBMX.

e Treatment: Add JWH analog (agonist) + Forskolin (2—10

M) simultaneously.

o Control: Forskolin alone (Max signal).
o Basal: Buffer only (Min signal).
e Incubation: 30-45 minutes at Room Temperature.

o Detection: Add Lysis buffer containing the FRET donor (Eu-cryptate antibody) and acceptor
(d2-cAMP).

e Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader.

o Interpretation: High FRET signal = Low cAMP (Strong Agonist effect). Low FRET signal =
High cAMP (Weak/No Agonist effect).

Summary of Expected Results

The following table summarizes the expected pharmacological profile based on JWH-018 and
halogenated analog data [1, 2].
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Parameter Assay Type Expected Outcome Notes
The 5-bromo group is
Affinity ( lipophilic, likely
Radioligand Binding <10 nM maintaining or
) enhancing affinity vs.
JWH-018 (9 nM).
[ Expect >100%
Efficacy ( ) efficacy relative to CP-
S|GTP Full Agonist o
) 55,940 or similar to
S JWH-018.
Potency ( cAMP / GTP Potency usually tracks
Low Nanomolar with affinity for this
) S class.
JWH-018 analogs
CB often show slight CB
Selectivity Binding > CB selectivity, though
they are potent at
both.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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